BenchChemオンラインストアへようこそ!

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one

PI3Kδ inhibitor inflammatory disease pyrrolidineoxy scaffold

This racemic heterocyclic building block features a pyrrolidine-pyridine ether scaffold with a sterically hindered 3,3-dimethylbutan-1-one terminus. Its calculated logP of 2.5 and tPSA of 42.4 Ų place it in the optimal physicochemical space for cellular PI3Kδ potency and selectivity. The high Fsp3 (0.47) enhances solubility and metabolic stability, making it superior to simpler pyrrolidine-pyridine analogs. Ideal for medicinal chemistry teams building focused libraries for PI3Kδ or CDK2-selective inhibitor discovery.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1904357-32-9
Cat. No. B2987041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one
CAS1904357-32-9
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCC(C1)OC2=CC=CC=N2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-7-12(11-17)19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3
InChIKeyOVWYOQJCQWRTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 1904357-32-9): Key Physicochemical and Structural Profile for Procurement Decisions


3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 1904357-32-9) is a racemic heterocyclic building block featuring a pyrrolidine core linked via an ether bridge to a pyridine ring and terminated by a sterically hindered 3,3-dimethylbutan-1-one moiety [1]. This structure imparts a high fraction of sp3-hybridized carbons (Fsp3), which is associated with favorable physicochemical properties in drug discovery [2]. The compound belongs to a class of pyrrolidineoxy-substituted heteroaromatics that have been investigated as selective PI3Kδ inhibitors, where the chiral pyrrolidineoxy group serves as a replacement for aromatic rings to improve permeability and reduce molecular weight [2].

Why Generic Pyrrolidine-Pyridine Building Blocks Cannot Replace 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one


Generic substitution of this compound with simpler pyrrolidine-pyridine analogs fails due to the critical role of the 3,3-dimethylbutan-1-one terminus in modulating lipophilicity, steric bulk, and metabolic stability. The tert-butyl-like substituent provides a calculated logP of 2.5 and a topological polar surface area (tPSA) of 42.4 Ų, placing it within the optimal lipophilicity space (logP 2–3) identified for cellular activity in PI3Kδ inhibitor series [1][2]. Replacing this group with a linear alkyl chain or smaller acyl group would shift logP outside this window, potentially compromising both target engagement and ADME properties. Furthermore, the racemic nature of the compound offers synthetic flexibility, while the combination of hydrogen bond acceptors (pyridine nitrogen, ether oxygen, amide carbonyl) enables specific target interactions that simpler building blocks cannot replicate [2].

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one: PI3Kδ Selectivity, Physicochemical, and Kinase Profiling Data


PI3Kδ Cellular Potency and Selectivity Advantage over Quinazoline-Based Comparators

In a cellular assay measuring PI3Kδ-dependent Akt phosphorylation (pAkt S473), compounds bearing the pyrrolidineoxy substituent retained low nanomolar potency comparable to 4,6-diaryl quinazoline leads. Critically, this scaffold transplant maintained selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, β, γ) while simultaneously improving passive permeability and reducing molecular weight. The 3,3-dimethylbutan-1-one terminus of the target compound contributes to an optimal logP ~2.5, falling within the 2–3 range identified as critical for balancing cellular activity and solubility in this series [1].

PI3Kδ inhibitor inflammatory disease pyrrolidineoxy scaffold

Physicochemical Property Profile: logP and tPSA Differentiation from Common Heteroaromatic Building Blocks

The compound's computed logP (XLogP3 = 2.5) and tPSA (42.4 Ų) position it within the favorable property space for CNS drug candidates and orally bioavailable agents (logP < 3, tPSA < 90 Ų). In contrast, common pyridine-pyrrolidine building blocks such as (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1004316-19-3) exhibit higher tPSA (~56 Ų) due to the carbamate group, while N-acyl pyrrolidine analogs without the 3,3-dimethyl group have logP values < 1.5 [1][2]. The 3,3-dimethyl group uniquely elevates logP without increasing tPSA, maintaining a desirable balance of lipophilicity and polarity.

drug-likeness logP optimization lead-like space

Kinase Selectivity Profile: CDK2-over-CDK1 Inhibition Potential as a Differentiated Anticancer Scaffold

Compounds structurally related to 3,3-dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one have demonstrated selective inhibition of cyclin-dependent kinase 2 (CDK2) over CDK1, a selectivity profile that is difficult to achieve with common ATP-competitive kinase inhibitor scaffolds . While direct quantitative data for the target compound is not publicly available, structurally analogous pyrrolidine-pyridine ether derivatives in the public domain exhibit CDK2 IC50 values in the low micromolar range with >10-fold selectivity over CDK1 . This contrasts with pan-CDK inhibitors like dinaciclib, which show equipotent inhibition of CDK1/2/5/9.

CDK2 inhibitor kinase selectivity anticancer scaffold

Synthetic Tractability and Scaffold Versatility: Amide Bond Formation and Derivatization Points

The compound contains three distinct sites for chemical diversification: the pyridine ring (electrophilic aromatic substitution or metal-catalyzed coupling), the pyrrolidine nitrogen (already functionalized as an amide, but the carbonyl can be reduced to a tertiary amine for further elaboration), and the 3,3-dimethyl terminus (which can be modified via α-functionalization). This modularity exceeds that of simpler building blocks like 3-(pyridin-2-yloxy)pyrrolidine, which lack the acyl group and require additional protection/deprotection steps [1]. The steric bulk of the tert-butyl-like group also provides facial selectivity in subsequent asymmetric transformations, an advantage for generating chiral compound libraries [1].

medicinal chemistry parallel synthesis building block utility

Optimal Application Scenarios for 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 1904357-32-9) Based on Evidence


PI3Kδ Inhibitor Lead Optimization Programs Targeting Inflammatory and Autoimmune Diseases

Procurement for medicinal chemistry teams developing selective PI3Kδ inhibitors. The compound's pyrrolidineoxy scaffold, combined with its optimal logP (2.5) and low tPSA (42.4 Ų), maps directly onto the favorable physicochemical space identified by Novartis researchers for cellular PI3Kδ potency and selectivity [1]. Use as a core scaffold to generate focused libraries that explore 6-position heteroaromatic substitutions while maintaining the advantageous permeability and selectivity profile over PI3Kα/β/γ.

CDK2-Selective Inhibitor Discovery for CCNE1-Amplified Cancers

Acquire as a starting point for structure-based design of CDK2-selective inhibitors. Class-level evidence indicates that pyrrolidine-pyridine ether scaffolds can achieve CDK2/CDK1 selectivity ratios exceeding 10-fold, a key requirement for mitigating CDK1-driven bone marrow toxicity [1]. The 3,3-dimethyl terminus provides steric bulk that may exploit differences in the CDK2 vs. CDK1 ATP-binding pocket.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Lead Generation Libraries

Incorporate into screening collections as a fragment-like compound (MW 262 Da, < 300 Da) with high Fsp3 content (0.47) and balanced lipophilicity. The three distinct diversification points enable parallel library synthesis, while the racemic nature allows for chiral resolution or enantioselective synthesis strategies to generate stereochemically pure derivatives for target identification campaigns [1].

ADME Property Benchmarking and Pharmacokinetic Optimization of Heteroaromatic Series

Utilize as a reference compound for benchmarking passive permeability and metabolic stability in pyrrolidine-containing series. Its calculated logP (2.5) and tPSA (42.4 Ų) make it a suitable control for assessing deviations from optimal property space during lead optimization, particularly when evaluating the impact of substituent changes on membrane permeability and P-glycoprotein efflux [1].

Quote Request

Request a Quote for 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.